molecular formula C15H11ClO7 B1670221 Delphinidin chloride CAS No. 528-53-0

Delphinidin chloride

Cat. No.: B1670221
CAS No.: 528-53-0
M. Wt: 338.69 g/mol
InChI Key: FFNDMZIBVDSQFI-UHFFFAOYSA-N
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Description

Delphinidin (chloride) is a naturally occurring anthocyanidin, a type of plant pigment responsible for the blue, violet, and red colors in many fruits and flowers. It is found in various plants, including berries, eggplants, and grapes. Delphinidin is known for its antioxidant properties and potential health benefits, making it a subject of interest in scientific research .

Mechanism of Action

Target of Action

Delphinidin chloride, also known as Delphinidin, is an anthocyanin that primarily targets the JAK/STAT3 and MAPK signaling pathways . It also interacts with the activator protein 1 (AP-1) factor , which plays a crucial role in cellular processes such as differentiation, proliferation, and apoptosis .

Mode of Action

This compound exhibits its action by modulating the JAK/STAT3 and MAPK signaling pathways . This modulation leads to the induction of apoptosis in certain cell types, such as HCT116 cells . Furthermore, it reduces Receptor Tyrosine Kinase (RTK) activity and targets the MAPK pathway as well as the AP-1 factor , which may help to avoid malignant transformation during the onset of cancer .

Biochemical Pathways

This compound affects several biochemical pathways. It reduces RTK activity and targets the MAPK pathway . By doing so, it can influence the AP-1 factor, which plays a significant role in various cellular processes .

Pharmacokinetics

Delphinidin is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability . It is found in a variety of glycosidic forms ranging from glucoside to arabinoside . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It exhibits endothelium-dependent vasodilation and anticancer activity . By modulating JAK/STAT3 and MAPK signaling, it induces apoptosis in HCT116 cells . Furthermore, it reduces RTK activity, which may help to avoid malignant transformation during the onset of cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the biosynthesis of Delphinidin was found to be enhanced when early leaf removal was applied in fruit growing . This suggests that environmental factors can play a significant role in the production and action of this compound .

Biochemical Analysis

Biochemical Properties

Delphinidin chloride plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound acts as a potent antioxidant by scavenging reactive oxygen species (ROS) through its numerous electron donor atoms . It also interacts with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thus reducing inflammation . Additionally, this compound binds to proteins like nuclear factor-kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2), modulating their activity and enhancing the antioxidant response .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit ROS-induced apoptosis by decreasing apoptosis markers such as cleaved caspase-3 and cleaved poly (ADP-ribose) polymerase (PARP), while increasing anti-apoptotic markers like Bcl-XL . This compound also activates cytoprotective autophagy, protecting cells during oxidative stress . Furthermore, it influences cell signaling pathways, including the NF-κB and Nrf2 pathways, and affects gene expression related to antioxidant responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits enzymes such as COX and LOX, reducing the production of pro-inflammatory mediators . This compound also interacts with transcription factors like NF-κB and Nrf2, modulating their activity and enhancing the expression of antioxidant genes . Additionally, it inhibits the activation of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound enhances radiotherapeutic effects via autophagy induction and activation of the c-Jun N-terminal kinase (JNK)/mitogen-activated protein kinase (MAPK) pathway in non-small cell lung cancer . The stability and degradation of this compound can influence its long-term effects on cellular function, with studies showing its potential for sustained antioxidant and anti-inflammatory activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, oral administration of this compound significantly prevented bone loss in osteoporosis model mice by inhibiting excessive osteoclastogenesis . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT), which are responsible for its metabolism and excretion . This compound also affects metabolic flux and metabolite levels, influencing the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It is known to bind to albumin and other plasma proteins, facilitating its transport in the bloodstream . This compound’s localization and accumulation within specific tissues can impact its bioavailability and therapeutic efficacy .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interactions with cellular components and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Delphinidin (chloride) can be synthesized through the hydrolysis of delphinidin glycosides, which are naturally occurring compounds in plants. The process involves the extraction of delphinidin glycosides from plant sources, followed by acid hydrolysis to yield delphinidin (chloride). The reaction typically requires acidic conditions and elevated temperatures to ensure complete hydrolysis .

Industrial Production Methods: Industrial production of delphinidin (chloride) involves the large-scale extraction of delphinidin glycosides from plant materials, such as berries and grapes. The extracted glycosides are then subjected to acid hydrolysis under controlled conditions to produce delphinidin (chloride). The process is optimized to maximize yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: Delphinidin (chloride) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s structure, which contains multiple hydroxyl groups and a flavylium cation .

Common Reagents and Conditions:

    Oxidation: Delphinidin (chloride) can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic conditions and results in the formation of quinones and other oxidation products.

    Reduction: Reduction of delphinidin (chloride) can be achieved using reducing agents like sodium borohydride. This reaction is usually carried out in an aqueous or alcoholic medium.

    Substitution: Substitution reactions involving delphinidin (chloride) often occur at the hydroxyl groups.

Major Products: The major products formed from these reactions include various quinones, reduced anthocyanidins, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Delphinidin (chloride) has a wide range of scientific research applications due to its antioxidant, anti-inflammatory, and anticancer properties. Some of the key applications include:

    Chemistry: Delphinidin (chloride) is used as a natural dye and pH indicator in various chemical experiments.

    Biology: It is studied for its role in plant pigmentation and its potential effects on plant growth and development.

    Medicine: Delphinidin (chloride) has shown promise in preclinical studies for its potential to prevent and treat various cancers, cardiovascular diseases, and neurodegenerative disorders.

    Industry: The compound is used in the food and beverage industry as a natural colorant and antioxidant. .

Properties

IUPAC Name

2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol;chloride
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InChI

InChI=1S/C15H10O7.ClH/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6;/h1-5H,(H5-,16,17,18,19,20,21);1H
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InChI Key

FFNDMZIBVDSQFI-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-]
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Molecular Formula

C15H11ClO7
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Related CAS

13270-61-6 (Parent)
Record name Delphinidin
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DSSTOX Substance ID

DTXSID701019982
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Molecular Weight

338.69 g/mol
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Physical Description

Transparent colorless oily liquid. Practically tasteless and odorless, even when warmed. (NTP, 1992), Liquid, Colorless, oily liquid aerosol dispersed in air. [Note: Has an odor like burned lubricating oil.]; [NIOSH], Colorless, oily liquid aerosol dispersed in air., Colorless, oily liquid aerosol dispersed in air. [Note: Has an odor like burned lubricating oil.]
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Boiling Point

Very high (USCG, 1999), 360 °C, 680 °F
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Flash Point

380 °F (USCG, 1999), 380 °F (193 °C) (Open cup), 135 °C (275 °F) (closed cup) /Mineral oil mist/, 380 °F (open cup), (oc) 380 °F
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Solubility

Insoluble (NIOSH, 2023), Insoluble in water, Insoluble in alcohol; soluble in benzene, chloroform, ether, carbon disulfide, petroleum ether, Miscible with most fixed oils; not miscible with castor oil; soluble in volatile oils, Insoluble
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Density

0.822 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.83-0.86 (light); 0.875-0.905 (heavy), 0.9, 0.90
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Vapor Pressure

less than 0.5 mmHg (NIOSH, 2023), <0.5 mmHg
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Impurities

Polynuclear aromatic compounds have been detected in samples of mineral oil for medicinal and cosmetic uses.
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Color/Form

Colorless, oily liquid, Colorless, oily liquid aerosol dispersed in air., Transparent colorless oily liquid

CAS No.

8012-95-1, 528-53-0, 8002-74-2
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Record name OIL MISTS, MINERAL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/704
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Paraffin
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/RV55730.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

0 °F (NIOSH, 2023), 0 °F
Record name MINERAL OIL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/12191
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mineral oil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name OIL MISTS, MINERAL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/704
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Oil mist (mineral)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0472.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Delphinidin chloride
Reactant of Route 2
Delphinidin chloride
Reactant of Route 3
Delphinidin chloride
Reactant of Route 4
Delphinidin chloride
Reactant of Route 5
Delphinidin chloride
Reactant of Route 6
Delphinidin chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.